

ATTO 590 Maleimide Conjugation to Antibodies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of **ATTO 590** maleimide to antibodies. It includes information on the necessary reagents, equipment, and step-by-step instructions for the conjugation reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine dye family.[1][2] It exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.[1][2][3][4] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1][2] The maleimide derivative of **ATTO 590** is specifically designed for labeling proteins and antibodies by reacting with free sulfhydryl (thiol) groups.[3][4][5]

Maleimide chemistry offers a selective method for labeling antibodies, primarily targeting the thiol groups of cysteine residues.[5][6] In antibodies that lack free thiol groups, the interchain disulfide bonds within the hinge region can be reduced to generate reactive thiols.[7][8] This site-specific conjugation approach helps to preserve the antigen-binding affinity of the antibody.

Key Properties of ATTO 590



Property	Value
Excitation Maximum (λabs)	593 nm[1][2]
Emission Maximum (λfl)	622 nm[1][2]
Molar Extinction Coefficient (εmax)	1.2 x 10^5 M ⁻¹ cm ⁻¹ [1][2]
Fluorescence Quantum Yield (ηfl)	80%[1][2]
Correction Factor at 280 nm (CF280)	0.43[1]

Experimental Protocols

I. Antibody Preparation and Reduction of Disulfide Bonds

This protocol describes the generation of free thiol groups on the antibody for subsequent conjugation with **ATTO 590** maleimide.

Materials:

- Antibody solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)[9]
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[5][7]
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[5][6]
- Optional: EDTA (2 mM) to prevent re-oxidation of thiols[10]
- Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]

Protocol:

- Antibody Preparation:
 - If the antibody solution contains Tris or glycine, it must be dialyzed against 1X PBS to remove interfering free amines.[9]
 - Ensure the antibody concentration is between 2-10 mg/mL for optimal labeling.[9]



- Reduction of Disulfide Bonds:
 - Add a 10 to 100-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[5][6][11] For example, for an antibody at 50-100 μM, a 10-fold molar excess of the reducing agent is generally sufficient.[5]
 - Incubate the reaction mixture at room temperature for 20-30 minutes or at 37°C for up to 90 minutes.[6][8][12] The incubation time and temperature can be varied to control the extent of reduction.[7]
 - If DTT is used as the reducing agent, it must be removed prior to adding the maleimide dye, as it also contains a thiol group. This can be achieved through dialysis or using a desalting column.[5] TCEP does not need to be removed before conjugation.
- II. Conjugation of **ATTO 590** Maleimide to the Reduced Antibody

This protocol details the reaction between the thiol-activated antibody and the **ATTO 590** maleimide dye.

Materials:

- Reduced antibody solution from Protocol I
- ATTO 590 maleimide
- Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
- Reaction Buffer: PBS, pH 7.0-7.5, degassed[5][6]
- Quenching reagent (optional): glutathione or mercaptoethanol[5]

Protocol:

- Prepare ATTO 590 Maleimide Stock Solution:
 - Dissolve ATTO 590 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]



- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the ATTO 590 maleimide solution to the reduced antibody solution.[12]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
- · Quenching the Reaction (Optional):
 - To stop the reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[5]
- III. Purification of the Antibody-Dye Conjugate

This step is crucial to remove unconjugated dye and other reaction byproducts.

Materials:

- Conjugated antibody solution from Protocol II
- Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]
- Elution Buffer: PBS, pH 7.2-7.4[9]

Protocol:

- Purification:
 - Separate the antibody-dye conjugate from free dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against PBS.[5][9]
 - Collect the fractions containing the labeled antibody.
- IV. Characterization of the Conjugate: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.[13] For antibodies, an optimal DOL is typically between 2 and 10.[14][15]



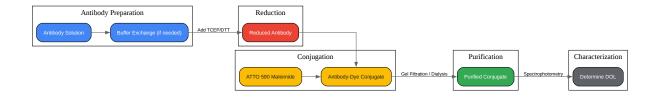
Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of ATTO 590, which is 593 nm (Amax).[1][13]
- Calculate the Degree of Labeling (DOL):
 - The DOL can be calculated using the following formula:[13] DOL = (Amax * ϵ _prot) / ((A280 Amax * CF280) * ϵ _max)

Where:

- Amax: Absorbance of the conjugate at 593 nm.
- A280: Absorbance of the conjugate at 280 nm.
- ε_prot: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[15]
- ε_max: Molar extinction coefficient of ATTO 590 at 593 nm (120,000 M⁻¹cm⁻¹).[1]
- CF280: Correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[1]

Visualization of Experimental Workflow





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Caption: Workflow for ATTO 590 maleimide conjugation to antibodies.

Storage of the Conjugate

The purified antibody-dye conjugate should be stored under the same conditions as the unlabeled antibody.[16] For short-term storage, 2-8°C is recommended. For long-term storage, it is advisable to add a cryoprotectant like glycerol and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[16] The conjugate should be protected from light.[16]

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